molecular formula C7H7N5 B100613 2-(1h-Tetrazol-5-yl)aniline CAS No. 18216-38-1

2-(1h-Tetrazol-5-yl)aniline

Cat. No.: B100613
CAS No.: 18216-38-1
M. Wt: 161.16 g/mol
InChI Key: GUCGQKSPWMDAEX-UHFFFAOYSA-N
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Description

2-(1H-Tetrazol-5-yl)aniline, also known as 5-anilino-1H-tetrazole, is an important synthetic compound that has been used in many scientific research applications. It is a highly versatile compound, which can be used in different research fields such as biochemistry, chemistry, and pharmacology.

Scientific Research Applications

  • Copper Complexes with Pyridyl–Tetrazole Ligands :

    • Copper complexes of pyridyl–tetrazole ligands, including derivatives of 2-(1H-Tetrazol-5-yl)aniline, have been synthesized and characterized. These complexes exhibit significant DNA-binding properties and antioxidant activities, indicating potential applications in biochemistry and pharmacology (Reddy, Surya, Shaik, & Raja Kanuparthy, 2016).
  • Platinum Complexes for Electroluminescence :

    • Tetradentate bis-cyclometalated platinum complexes incorporating aniline derivatives, such as this compound, have been designed and synthesized. These complexes display promising properties for electroluminescence applications, covering a broad emission spectrum from blue to red (Vezzu et al., 2010).
  • Thermal Decomposition of Phenyl Tetrazoles :

    • The thermal decomposition properties of phenyl tetrazoles, including derivatives of this compound, have been studied. These compounds decompose exothermically at high temperatures, releasing nitrogen and isonitrile, suggesting potential uses in materials science (Yılmaz et al., 2015).
  • Chemosensors for Aluminum Ion Detection :

    • Compounds synthesized from this compound have been used as chemosensors for detecting aluminum ions in aqueous solutions. This application is significant in environmental monitoring and biochemistry (Shree et al., 2019).
  • Synthesis and Characterization of Novel Compounds :

    • Various studies have focused on synthesizing and characterizing new compounds using this compound as an intermediate or a structural component. These compounds have potential applications in pharmaceuticals, materials science, and organic chemistry (Kim & Kang, 2019; Wang et al., 2014).
  • Photodegradation of Energetic Compounds :

    • Studies on the photodegradation of bis(1H-tetrazol-5-yl)amine, a high nitrogen content tetrazole-based compound, have been conducted. This research is relevant to environmental science, particularly in understanding the degradation pathways of energetic materials in aquatic environments (Halasz, Hawari, & Perreault, 2020).

Mechanism of Action

Target of Action

For instance, some tetrazole compounds act as negative allosteric modulators of the glucagon-like peptide-1 receptor (GLP-1R) .

Mode of Action

It’s known that tetrazole rings can act as bioisosteric substituents of carboxylic acid fragments . This means they can mimic the function of carboxylic acid in biological systems, potentially influencing the activity of the compound.

Biochemical Pathways

Given the potential interaction with glp-1r, it could influence pathways related to glucose metabolism .

Result of Action

Some tetrazole compounds have shown significant cytotoxic effects , suggesting potential applications in cancer therapy.

Safety and Hazards

While specific safety and hazard information for “2-(1h-Tetrazol-5-yl)aniline” is not available, similar chemicals are considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions for “2-(1h-Tetrazol-5-yl)aniline” could involve further exploration of its properties and potential applications. For instance, one study mentioned the high adsorption capacity of a similar compound for CO2 and C2H2 . This suggests potential uses in gas separation and storage applications.

Properties

IUPAC Name

2-(2H-tetrazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5/c8-6-4-2-1-3-5(6)7-9-11-12-10-7/h1-4H,8H2,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCGQKSPWMDAEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNN=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10298976
Record name 2-(1h-tetrazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10298976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18216-38-1
Record name 18216-38-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127214
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(1h-tetrazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10298976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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